molecular formula C9H10N2O3 B1614742 [(Anilinocarbonyl)amino]acetic acid CAS No. 3016-39-5

[(Anilinocarbonyl)amino]acetic acid

Cat. No. B1614742
CAS RN: 3016-39-5
M. Wt: 194.19 g/mol
InChI Key: FLQZMUXFJLKXGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for [(Anilinocarbonyl)amino]acetic acid is 1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Amino acids, including [(Anilinocarbonyl)amino]acetic acid, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Green Solvent Applications

Lactic acid, a bio-based green solvent, promotes organic reactions efficiently, highlighting the shift towards environmentally benign synthetic systems. This approach enriches the diversity of bio-based solvents and exemplifies the commitment to sustainable chemistry (Yang et al., 2012).

Aryl Amination Techniques

An efficient, "green" approach to aryl amination using acetic acid as a solvent demonstrates the potential for high-yielding and clean synthesis of aryl amines, including nitroanilines, showcasing the versatility and environmental friendliness of acetic acid in organic synthesis (Kolmakov, 2008).

Corrosion Inhibition Studies

Amino acids, including structures related to "[(Anilinocarbonyl)amino]acetic acid," serve as corrosion inhibitors, demonstrating their significance in protecting metals against corrosion. This research underscores the potential of amino acids in applications requiring corrosion resistance (Kaya et al., 2016).

Biochemical Insights

Short-chain fatty acids, similar in function to carboxylic acid moieties in "[(Anilinocarbonyl)amino]acetic acid," play crucial roles in linking microbiota and the immune system. They modulate various aspects of immune cell development, survival, and function, showcasing the biological importance of these compounds (Corrêa-Oliveira et al., 2016).

Catalytic Applications

The oxidative condensation of methane to acetic acid in one step via CH activation represents a groundbreaking approach in the synthesis of acetic acid, demonstrating the catalytic potential of palladium in transforming simple molecules into valuable chemicals (Periana et al., 2003).

properties

IUPAC Name

2-(phenylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQZMUXFJLKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282446
Record name n-(phenylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Anilinocarbonyl)amino]acetic acid

CAS RN

3016-39-5
Record name NSC25862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(phenylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.0 g of glycine ethyl ester hydrochloride was suspended in 100 ml of benzene, and 10 ml of phenylisocyanate and 8 ml of triethylamine were added thereto. The mixture was stirred for 5 hours and benzene was distilled away. Ethyl acetate was added to the residue, washed with water and brine, and dried over anhydrous sodium sulfate. Ethyl acetate was distilled away and 100 ml of 1N aqueous solution of sodium hydroxide was added to the resulting residue. The solution was stirred at 50° C. for 2 hours. Insoluble substance was filtered off and the filtrate was acidified with concentrated hydrochloric acid. The precipitated crystals were collected by filtration and recrystallized from methanol/water to give 6.8 g of phenylcarbamoylglycine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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